2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid
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Description
2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.383. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cathepsin S , a lysosomal cysteine protease found in all nucleated cells . It plays a key role in the degradation of proteins and has been implicated in various pathological conditions, including inflammatory diseases and cancer .
Mode of Action
It is believed to interact with cathepsin s, potentially inhibiting its protease activity . This could result in the disruption of protein degradation pathways, affecting cellular processes that rely on these pathways .
Biochemical Pathways
The compound’s interaction with Cathepsin S may affect various biochemical pathways. As Cathepsin S is involved in the degradation of proteins, its inhibition could disrupt these pathways, leading to an accumulation of undegraded proteins . The downstream effects of this disruption could vary depending on the specific proteins affected and the cellular context .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action would likely depend on the specific context in which it is used. Given its potential role as a Cathepsin S inhibitor, it could have effects such as reducing inflammation or slowing the growth of cancer cells . More research is needed to fully understand these effects .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target .
Properties
IUPAC Name |
5-methyl-2-[(1S)-3-methyl-1-(phenylmethoxycarbonylamino)butyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11(2)9-14(16-20-15(17(21)22)12(3)25-16)19-18(23)24-10-13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULLZAJRBDDYAA-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.